1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC17543024
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16Cl2N4 |
|---|---|
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | 1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H |
| Standard InChI Key | LRWODEIDZMIFHC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₄N₄·2HCl, with a molecular weight of 249.15 g/mol. Key structural features include:
-
A piperidine ring substituted at the 3-position with an amine group.
-
A pyrimidine ring attached via a single bond to the piperidine nitrogen, with the pyrimidine substituent at the 2-position.
Table 1: Structural Comparison with Related Analogs
The 2-pyrimidinyl substitution alters electronic properties and binding affinities compared to 4-substituted analogs, potentially influencing biological activity .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis is documented for this compound, analogous piperidine-pyrimidine derivatives are typically synthesized via:
-
Nucleophilic substitution: Reacting 2-chloropyrimidine with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .
-
Buchwald-Hartwig coupling: Palladium-catalyzed cross-coupling to form the C–N bond between pyrimidine and piperidine moieties .
Critical Parameters for Yield Optimization:
-
Temperature: 80–100°C for substitution reactions.
-
Catalyst: Pd(OAc)₂/Xantphos for coupling reactions (yield >70%).
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Biological Activity and Mechanisms
Antiviral Applications
Structural analogs, such as diarylpyrimidine (DAPY) derivatives, exhibit potent inhibition of HIV-1 reverse transcriptase (RT) . Key mechanisms include:
-
Non-nucleoside RT inhibition (NNRTI): Binding to the hydrophobic pocket of RT, disrupting viral replication.
-
Resistance mitigation: Pyrimidine substitutions at the 2-position reduce steric clashes with mutant RT strains (e.g., K103N, Y181C) .
Table 2: Hypothetical Activity Profile (Based on Analogs)
| Parameter | Value (Predicted) | Reference Model |
|---|---|---|
| EC₅₀ (HIV-1) | 5–50 nM | DAPY derivatives |
| Cytotoxicity (CC₅₀) | >100 μM | MT-4 cell assays |
Pharmacokinetics and Drug Development
Absorption and Distribution
-
Solubility: The dihydrochloride salt improves water solubility (>10 mg/mL at pH 7.4), critical for oral bioavailability .
-
Lipophilicity: Predicted logP of 1.2 (neutral form) suggests moderate blood-brain barrier permeability.
Metabolic Stability
Piperidine derivatives are prone to CYP3A4-mediated oxidation, but fluorination at the 4-position of pyrimidine (as in related compounds) reduces metabolic clearance by 40% .
Research Gaps and Future Directions
-
Target Validation: No in vivo studies confirm HIV-1 RT inhibition for this specific compound.
-
SAR Studies: Systematic modifications (e.g., pyrimidine halogenation) could enhance potency against drug-resistant strains .
-
Toxicity Profiling: Acute toxicity studies in mammalian models are needed to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume